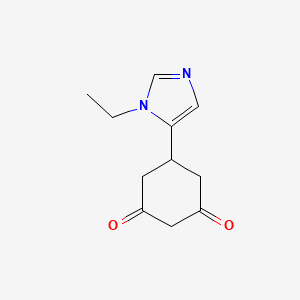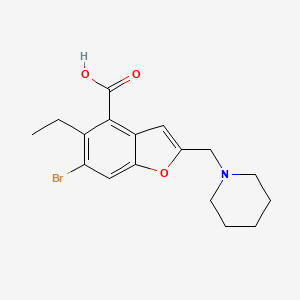
6-Bromo-5-ethyl-2-(piperidin-1-ylmethyl)benzofuran-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-5-ethyl-2-(piperidin-1-ylmethyl)benzofuran-4-carboxylic acid is a complex organic compound with a benzofuran core structure This compound is characterized by the presence of a bromine atom, an ethyl group, and a piperidin-1-ylmethyl group attached to the benzofuran ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-5-ethyl-2-(piperidin-1-ylmethyl)benzofuran-4-carboxylic acid typically involves multi-step organic reactions The piperidin-1-ylmethyl group is then added via a nucleophilic substitution reaction
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Analyse Des Réactions Chimiques
Types of Reactions
6-Bromo-5-ethyl-2-(piperidin-1-ylmethyl)benzofuran-4-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
6-Bromo-5-ethyl-2-(piperidin-1-ylmethyl)benzofuran-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 6-Bromo-5-ethyl-2-(piperidin-1-ylmethyl)benzofuran-4-carboxylic acid involves its interaction with specific molecular targets. The bromine atom and the piperidin-1-ylmethyl group play crucial roles in binding to these targets, which may include enzymes or receptors. The carboxylic acid group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its target.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromo-2-(piperidin-1-ylmethyl)benzofuran-4-carboxylic acid: Lacks the ethyl group, which may affect its reactivity and binding properties.
6-Bromo-5-methyl-2-(piperidin-1-ylmethyl)benzofuran-4-carboxylic acid: Contains a methyl group instead of an ethyl group, potentially altering its chemical behavior.
6-Bromo-5-ethyl-2-(morpholin-4-ylmethyl)benzofuran-4-carboxylic acid: Substitutes the piperidin-1-ylmethyl group with a morpholin-4-ylmethyl group, which may impact its biological activity.
Uniqueness
The unique combination of the bromine atom, ethyl group, and piperidin-1-ylmethyl group in 6-Bromo-5-ethyl-2-(piperidin-1-ylmethyl)benzofuran-4-carboxylic acid contributes to its distinct chemical and biological properties
Propriétés
Formule moléculaire |
C17H20BrNO3 |
|---|---|
Poids moléculaire |
366.2 g/mol |
Nom IUPAC |
6-bromo-5-ethyl-2-(piperidin-1-ylmethyl)-1-benzofuran-4-carboxylic acid |
InChI |
InChI=1S/C17H20BrNO3/c1-2-12-14(18)9-15-13(16(12)17(20)21)8-11(22-15)10-19-6-4-3-5-7-19/h8-9H,2-7,10H2,1H3,(H,20,21) |
Clé InChI |
LYYXJVVDUOVGPR-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C=C2C(=C1C(=O)O)C=C(O2)CN3CCCCC3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1-Difluorospiro[2.5]octan-5-amine](/img/structure/B12932444.png)

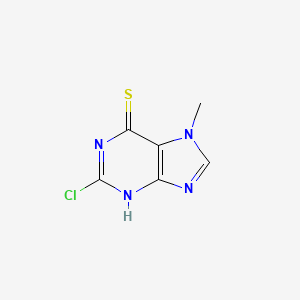

![2-Bromo-9-(3-chloro-5-fluorophenyl)-6,7-dihydro-5H,9H-[1,2,4]triazolo[5,1-c][1,4]oxazepine](/img/structure/B12932471.png)
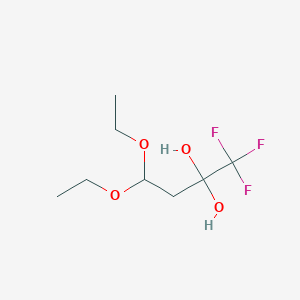
![Rel-(3aR,6aS)-hexahydro-1H-furo[3,4-c]pyrrol-1-one](/img/structure/B12932485.png)

![5-Bromo-2-methyl-6-phenylimidazo[2,1-b][1,3]thiazole](/img/structure/B12932510.png)
![2-Bromo-8-(3-chloro-5-fluorophenoxy)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B12932514.png)
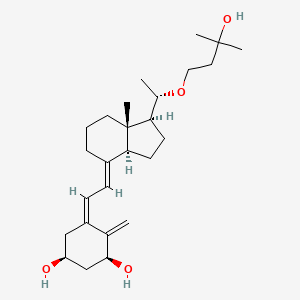
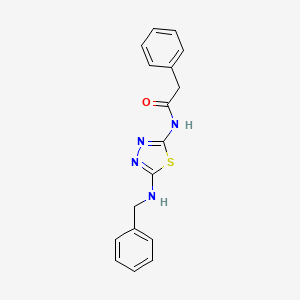
![Acetamide, N-[3-[6-[(3,4,5-trimethoxyphenyl)amino]pyrazinyl]phenyl]-](/img/structure/B12932539.png)
